Technical Guide: 2-(tert-Butoxy)-2-oxoethylzinc Chloride (CAS 321745-86-2)
Technical Guide: 2-(tert-Butoxy)-2-oxoethylzinc Chloride (CAS 321745-86-2)
[1][2][3][4]
Executive Summary: The "Masked Acetate" Donor
2-(tert-Butoxy)-2-oxoethylzinc chloride (CAS 321745-86-2) is a functionalized organozinc reagent used primarily to introduce the tert-butyl acetate motif (
It serves two distinct mechanistic pathways:[1][2][3]
-
The Reformatsky Reaction: Nucleophilic addition to aldehydes/ketones to generate
-hydroxy esters.[2][4] -
The Negishi Coupling: Palladium-catalyzed cross-coupling with aryl/vinyl halides to synthesize
-arylated acetates.
Senior Scientist Insight: The tert-butyl group is not merely a bystander; it provides steric bulk that stabilizes the organozinc species against self-condensation (Claisen-type) and serves as an acid-labile protecting group, allowing for facile deprotection to the free acid under mild conditions (e.g., TFA/DCM) without saponification.
Chemical Identity & Physicochemical Profile[1][4][9][10][11][12]
| Property | Specification |
| Chemical Name | 2-(tert-Butoxy)-2-oxoethylzinc chloride |
| CAS Number | 321745-86-2 |
| Formula | |
| Molecular Weight | 216.0 g/mol |
| Structure | |
| Physical State | Typically supplied as 0.5 M solution in Diethyl Ether or THF |
| Appearance | Colorless to pale yellow/brown liquid (depending on purity/concentration) |
| Solubility | Soluble in THF, Diethyl Ether, Dioxane |
| Stability | Air and moisture sensitive.[5][6][7] Stable at 2-8°C under Argon for months. |
Critical Handling & Stability (The "Knochel" Standard)
Working with functionalized organozincs requires strict adherence to Schlenk techniques. Unlike Grignards, organozincs are less basic but equally sensitive to moisture.
Storage and Degradation
-
Precipitation: Commercial solutions in THF often develop a white precipitate (
aggregates) upon cold storage. Do not filter this. Gently warm to room temperature and swirl to redissolve before use. -
Hydrolysis: Exposure to air generates tert-butyl acetate and basic zinc salts, killing reactivity.
Titration Protocol (Self-Validating System)
You must titrate this reagent before critical steps. The nominal 0.5 M concentration often drifts to 0.3–0.4 M during storage. We utilize the Iodine Method , widely popularized by Paul Knochel.
Reagents:
Step-by-Step Titration:
-
Flame-dry a 10 mL Schlenk flask and cool under Argon.
-
Add accurately weighed
(e.g., 254 mg, 1.0 mmol). -
Add 2–3 mL of 0.5 M LiCl/THF solution. Stir until
dissolves (dark brown). -
Add the organozinc reagent dropwise via a graduated syringe.[9]
-
Endpoint: The solution turns from dark brown to colorless/clear .
-
Note: If the solution turns yellow/cloudy but not clear, you likely lack sufficient LiCl.
-
Calculation:
Mechanistic Foundations
The utility of CAS 321745-86-2 diverges based on the reaction partner. The following diagram illustrates the bifurcation between the catalytic Negishi cycle and the stoichiometric Reformatsky addition.
Figure 1: Mechanistic divergence. Pathway A (Negishi) requires a Pd catalyst to couple with halides.[10][11][12] Pathway B (Reformatsky) reacts directly with carbonyls via a zinc-enolate transition state.
Synthetic Applications & Protocols
Application A: Negishi Cross-Coupling (C-C Bond Formation)
This is the preferred method for synthesizing arylacetic acid derivatives, which are ubiquitous in NSAIDs (e.g., Ibuprofen analogs) and other pharmacophores.
Why this reagent? Standard lithium enolates often fail with aryl halides. The zinc reagent, being "softer," transmetallates efficiently to Palladium without attacking the ester moiety.
Protocol:
-
Catalyst Prep: In a Schlenk tube, dissolve Aryl Bromide (1.0 equiv) and Pd catalyst (e.g., Pd-PEPPSI-iPr or
/S-Phos, 2 mol%) in dry THF. -
Activation: Stir for 5 minutes.
-
Addition: Add 2-(tert-Butoxy)-2-oxoethylzinc chloride (1.2 – 1.5 equiv) dropwise at room temperature.
-
Pro-Tip: If the reaction is sluggish, add 1.0 equiv of anhydrous LiCl. The
complex is more soluble and reactive.
-
-
Reaction: Stir at 25°C to 40°C. Monitor by HPLC/TLC.
-
Quench: Add saturated
solution. -
Purification: Extract with EtOAc. The tert-butyl ester is usually stable on silica gel.
Application B: Classical Reformatsky Reaction
Used to synthesize
Protocol:
-
Substrate: Dissolve aldehyde or ketone (1.0 equiv) in dry THF.
-
Addition: Cool to 0°C. Add the zinc reagent (1.2 equiv) slowly.
-
Lewis Acid (Optional but Recommended): If reactivity is low (e.g., with hindered ketones), add 1.0 equiv of
or . This activates the carbonyl oxygen. -
Workup: Quench with dilute HCl (1 M). Caution: Do not use strong acid or heat, or you will cleave the tert-butyl ester (forming the acid) or induce dehydration (forming the
-unsaturated ester).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Negishi) | Incomplete Transmetallation | Add 1.0 equiv LiCl or use a more electron-rich ligand (e.g., S-Phos, CPhos). |
| Reagent "Crashed Out" | Cold storage induced aggregation | Warm to RT and sonicate briefly under Argon. Do not filter. |
| Protodehalogenation | Moisture contamination | Re-titrate reagent. Ensure Schlenk lines are vacuum-tight (<0.1 mbar). |
| No Reaction (Reformatsky) | Enolization of substrate | If substrate is acidic, the Zn reagent acts as a base. Pre-complex substrate with |
References
-
Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.
-
Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[14][15] A New Selective Method for Carbon-Carbon Bond Formation."[12] Accounts of Chemical Research, 1982.
-
Sigma-Aldrich. "2-(tert-Butoxy)-2-oxoethylzinc chloride Product Specification."
-
Han, C. & Buchwald, S.L. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides."[12] Journal of the American Chemical Society, 2009.[12]
Sources
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > Grignards and Zincs > (2-tert-butoxy-2-oxo-ethyl)zinc chloride, 0.50 M in THF - [B73464] [synthonix.com]
- 6. eMolecules 2-tert-Butoxy-2-oxoethylzinc chloride | Rieke Metals | 321745-86-2 | Fisher Scientific [fishersci.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. Negishi Coupling [organic-chemistry.org]
